molecular formula C23H18F4N2O B12397768 (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B12397768
M. Wt: 414.4 g/mol
InChI Key: ADCDUDFEGFKKQH-OAQYLSRUSA-N
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Description

(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Fluorophenyl and Trifluoromethylphenyl Groups: The fluorophenyl and trifluoromethylphenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized isoquinoline derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Biochemical Research: It can be used as a probe to study enzyme mechanisms or protein-ligand interactions.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Incorporation into polymers to impart specific chemical resistance or mechanical properties.

Mechanism of Action

The mechanism of action of (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and specificity by influencing the compound’s electronic properties and steric interactions.

Comparison with Similar Compounds

  • (1R)-N-(4-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
  • (1R)-N-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
  • (1R)-N-(4-methylphenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

Comparison:

  • Fluorine vs. Chlorine/Bromine: The presence of fluorine in (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide can enhance its lipophilicity and metabolic stability compared to chlorine or bromine analogs.
  • Trifluoromethyl Group: The trifluoromethyl group contributes to the compound’s unique electronic properties, making it distinct from analogs with other substituents.
  • Biological Activity: The specific combination of fluorine and trifluoromethyl groups may result in unique biological activities, differentiating it from similar compounds with different substituents.

Properties

Molecular Formula

C23H18F4N2O

Molecular Weight

414.4 g/mol

IUPAC Name

(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30)/t21-/m1/s1

InChI Key

ADCDUDFEGFKKQH-OAQYLSRUSA-N

Isomeric SMILES

C1CN([C@@H](C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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